molecular formula C15H21NO2 B15217432 5-methoxy-6-((4-methylpentyl)oxy)-1H-indole

5-methoxy-6-((4-methylpentyl)oxy)-1H-indole

Cat. No.: B15217432
M. Wt: 247.33 g/mol
InChI Key: IIHWBHRUMPNMCS-UHFFFAOYSA-N
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Description

5-methoxy-6-((4-methylpentyl)oxy)-1H-indole is a synthetic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a methoxy group at the 5-position and a 4-methylpentyl group at the 6-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-6-((4-methylpentyl)oxy)-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with an indole derivative, such as 5-methoxyindole.

    Alkylation: The 6-position of the indole ring is alkylated using 4-methylpentyl bromide in the presence of a base like potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-6-((4-methylpentyl)oxy)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.

    Substitution: The methoxy and alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-6-((4-methylpentyl)oxy)-1H-indole.

    Reduction: Formation of 5-methoxy-6-((4-methylpentyl)oxy)indoline.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-methoxy-6-((4-methylpentyl)oxy)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-methoxy-6-((4-methylpentyl)oxy)-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-1H-indole: Lacks the 6-((4-methylpentyl)oxy) group.

    6-((4-methylpentyl)oxy)-1H-indole: Lacks the methoxy group at the 5-position.

    5-hydroxy-6-((4-methylpentyl)oxy)-1H-indole: Has a hydroxyl group instead of a methoxy group at the 5-position.

Uniqueness

5-methoxy-6-((4-methylpentyl)oxy)-1H-indole is unique due to the presence of both the methoxy and 4-methylpentyl groups, which may confer distinct chemical and biological properties compared to its analogs. This combination of functional groups can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

5-methoxy-6-(4-methylpentoxy)-1H-indole

InChI

InChI=1S/C15H21NO2/c1-11(2)5-4-8-18-15-10-13-12(6-7-16-13)9-14(15)17-3/h6-7,9-11,16H,4-5,8H2,1-3H3

InChI Key

IIHWBHRUMPNMCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOC1=C(C=C2C=CNC2=C1)OC

Origin of Product

United States

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